molecular formula C14H18ClN3O2S2 B2973817 5-CHLORO-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-2-AMINE CAS No. 438021-16-0

5-CHLORO-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-2-AMINE

Cat. No.: B2973817
CAS No.: 438021-16-0
M. Wt: 359.89
InChI Key: FEDFHWHLGXWKBQ-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the thiazole ring with 2-dimethylaminoethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Biological Probes: Used in the design of probes for studying biological processes at the molecular level.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymers: It can be incorporated into polymer structures to impart specific properties like increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylethylamine: Similar in structure but lacks the thiazole and sulfonyl groups.

    4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the thiazole and dimethylaminoethyl groups.

    Thiazole: The parent compound of the thiazole ring system.

Uniqueness

5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S2/c1-10-4-6-11(7-5-10)22(19,20)13-12(15)21-14(17-13)16-8-9-18(2)3/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDFHWHLGXWKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCN(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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